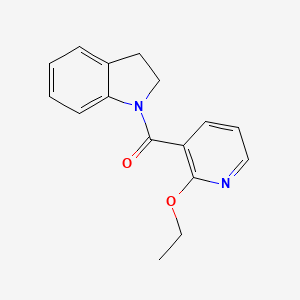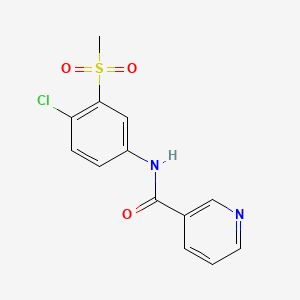
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide is an organic compound belonging to the benzamide class This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-ethoxy-3-methoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chloro-2-fluoroaniline and the carboxylic acid group of 4-ethoxy-3-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and methoxy groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 4-chloro-2-fluoroaniline and 4-ethoxy-3-methoxybenzoic acid.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound has similar structural features but differs in the position and number of fluorine atoms.
2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: This compound has additional chloro substituents, which can influence its chemical properties and reactivity.
N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide: This compound contains a cyclopropane ring, which can affect its steric and electronic properties.
Uniqueness
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide is unique due to the specific combination of chloro, fluoro, ethoxy, and methoxy substituents. This unique substitution pattern can confer distinct chemical properties, such as enhanced stability, solubility, and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-3-22-14-7-4-10(8-15(14)21-2)16(20)19-13-6-5-11(17)9-12(13)18/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZSJWGZSGQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-fluoro-2-oxopyridin-1-yl)-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7672639.png)
![N-[3-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2,2-dimethylpropyl]-1,3-dimethylpyrrole-2-carboxamide](/img/structure/B7672642.png)
![4-[(5-Bromo-2-chlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672649.png)



![1-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672687.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-(4-ethoxyphenoxy)propanoate](/img/structure/B7672702.png)
![3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-5-methylpyridine](/img/structure/B7672709.png)
![4-[[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]methylsulfonyl]butanenitrile](/img/structure/B7672711.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B7672716.png)
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7672724.png)

![N-[1-(2-cyanoethyl)pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7672738.png)
